molecular formula C11H14N4 B13344585 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

Cat. No.: B13344585
M. Wt: 202.26 g/mol
InChI Key: LQCWQWOPYRZVHP-UHFFFAOYSA-N
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Description

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 1-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-2-amine
  • 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-4-amine
  • 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-5-amine

Uniqueness

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyrazole and pyridine rings in the molecule enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3

InChI Key

LQCWQWOPYRZVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CN(N=C2)C

Origin of Product

United States

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